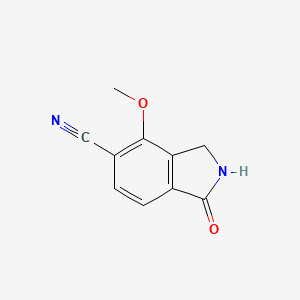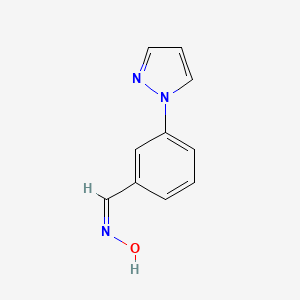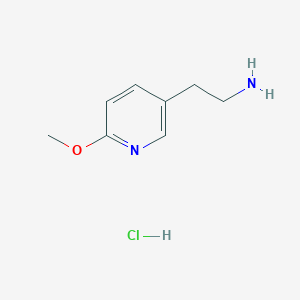![molecular formula C9H5N3O2 B11906716 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a cyano group at the 5-position and a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of 2-aminopyridines with suitable electrophiles. One common method is the condensation of 2-aminopyridine with β-ketoesters or 1,3-diones in the presence of an oxidizing agent such as PhI(OAc)2 . The reaction conditions often include the use of a catalyst, such as BF3·Et2O, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and H2O2.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular pathways can vary depending on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Show activity against MDR-TB and XDR-TB.
Uniqueness
5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both cyano and carboxylic acid groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
Eigenschaften
Molekularformel |
C9H5N3O2 |
|---|---|
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
5-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-2-1-3-8-11-5-7(9(13)14)12(6)8/h1-3,5H,(H,13,14) |
InChI-Schlüssel |
RKFAFRAJXMNHMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C(=C1)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)













